(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol
CAS No.: 17016-46-5
Cat. No.: VC21054393
Molecular Formula: C14H15BrClNO5
Molecular Weight: 392.63 g/mol
* For research use only. Not for human or veterinary use.
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol - 17016-46-5](/images/no_structure.jpg)
Specification
CAS No. | 17016-46-5 |
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Molecular Formula | C14H15BrClNO5 |
Molecular Weight | 392.63 g/mol |
IUPAC Name | (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |
Standard InChI | InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14+/m1/s1 |
Standard InChI Key | ZMYJTGDNFZJYFN-MFWXUWBHSA-N |
Isomeric SMILES | C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
SMILES | CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Introduction
Chemical Identity and Structure
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol is a complex organic compound with specific stereochemistry that combines a halogenated indole moiety with a fucose sugar component. The compound is registered with CAS number 171869-92-4 and possesses a molecular formula of C14H15BrClNO5 with a molecular weight of 392.63 g/mol . The structure features a 5-bromo-4-chloro-indole group attached via an ether linkage to the anomeric carbon of a fucopyranose ring.
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature:
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5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside
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X-β-L-Fucoside
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5-Bromo-4-chloro-3-indoxyl-β-L-fucopyranoside
Structural Identifiers
The following table provides the essential structural identifiers for the compound:
Physical and Chemical Properties
The physical and chemical properties of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol are critical for understanding its behavior in experimental settings and applications.
Physical Properties
Based on similar compounds in the indolyl glycoside family, the substance is likely a white to off-white crystalline powder . The compound requires careful storage conditions, typically at -20°C, to maintain stability and prevent degradation.
Chemical Properties
The compound's reactivity is primarily determined by its glycosidic bond, which is susceptible to enzymatic hydrolysis. The indole moiety contributes to the compound's chromogenic properties, while the halogen substituents (bromine and chlorine) enhance its stability and modify its spectral characteristics.
Table 1: Key Physical and Chemical Properties
Biochemical Function and Applications
(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol serves as a chromogenic substrate specifically designed for the detection of fucosidase enzyme activity in various biochemical applications.
Mechanism of Action
The compound functions through an enzymatic cleavage mechanism. When α-L-fucosidase acts upon the molecule, it hydrolyzes the glycosidic bond between the indole and fucose moieties. This cleavage results in the release of 5-bromo-4-chloro-3-hydroxy-indole, which rapidly dimerizes in the presence of oxygen to form an insoluble blue precipitate . This color change provides a visible indication of enzyme activity, making it a valuable tool for both qualitative and quantitative assays.
Research and Diagnostic Applications
The compound finds wide application in various fields:
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Biochemical Analysis: Used for studying fucosidase enzymes and their activity in different biological systems.
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Histochemical Staining: Employed to visualize enzyme distribution in tissue samples.
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Cell Biology: Used to investigate cellular processes involving fucose metabolism.
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Enzyme Kinetic Assays: Facilitates the study of enzyme-substrate interactions and reaction rates.
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Microbiology: Applied in the detection and identification of specific microorganisms that express fucosidase activity .
Recent Research Findings
Recent studies have revealed noteworthy properties and applications of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol beyond its traditional role as an enzyme substrate.
Antimicrobial Properties
Research has demonstrated that the compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. This finding expands its potential utility beyond enzymatic assays to possible applications in antimicrobial therapy and development of new antimicrobial agents.
Comparative Studies with Related Compounds
Studies comparing the efficacy and properties of various halogenated indolyl glycosides have positioned (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol as a particularly effective substrate for fucosidase detection due to its stability and the distinctive blue color produced upon enzymatic cleavage.
Table 2: Comparison with Related Indolyl Glycosides
Compound | Glycoside Type | Primary Application | Color Produced |
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5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside | α-L-Fucose | Fucosidase detection | Blue |
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | β-D-Galactose | β-Galactosidase detection | Blue |
5-Bromo-4-chloro-3-indolyl-α-D-glucopyranoside | α-D-Glucose | α-Glucosidase detection | Blue |
5-Bromo-4-chloro-3-indolyl-β-D-glucopyranoside | β-D-Glucose | β-Glucosidase detection | Blue |
Synthesis and Production
The synthesis of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol typically follows established methods for glycoside formation, adapted to accommodate the specific requirements of the halogenated indole moiety and the stereochemistry of the fucose component.
Synthetic Approaches
The standard synthetic pathway typically involves the reaction of 5-bromo-4-chloro-3-indolyl with a suitable fucopyranoside derivative under controlled conditions. The synthesis requires careful control of reaction parameters to ensure the correct stereochemistry at the anomeric carbon, leading to the formation of the α-linkage.
Industrial Production
Industrial production of this compound follows similar synthetic routes but at a larger scale, with stringent quality control measures to ensure the purity and consistency of the final product. The production process must account for the compound's sensitivity to light and moisture, requiring appropriate handling and storage protocols.
Analytical Methods and Characterization
Various analytical techniques can be employed to characterize and verify the identity and purity of (2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound, including confirmation of the stereochemistry at the anomeric carbon. Mass spectrometry offers precise molecular weight determination and fragmentation patterns that can help confirm the compound's identity.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quantification. Thin-Layer Chromatography (TLC) provides a simple method for monitoring reactions during synthesis and for preliminary identification.
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